Cas no 1806825-99-9 (Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate)

Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its key structural features—the dichloro and difluoromethyl substituents—enhance reactivity and bioavailability, making it a versatile intermediate for constructing complex molecules. The ethyl ester group improves solubility in organic solvents, facilitating further functionalization. This compound is particularly valued for its role in developing herbicides and fungicides, where the difluoromethyl moiety contributes to enhanced biological activity. Its stability under standard conditions ensures reliable handling and storage. The product’s well-defined reactivity profile makes it a preferred choice for precision synthesis in research and industrial applications.
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate structure
1806825-99-9 structure
Product Name:Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate
CAS No:1806825-99-9
MF:C9H7Cl2F2NO2
MW:270.060187578201
CID:4849182
Update Time:2025-11-06

Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate
    • Inchi: 1S/C9H7Cl2F2NO2/c1-2-16-9(15)5-6(10)4(8(12)13)3-14-7(5)11/h3,8H,2H2,1H3
    • InChI Key: IVVWVNHMSRLMMY-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)OCC)=C(N=CC=1C(F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 256
  • XLogP3: 3.3
  • Topological Polar Surface Area: 39.2

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029074763-250mg
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate
1806825-99-9 97%
250mg
$940.80 2022-03-31
Alichem
A029074763-500mg
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate
1806825-99-9 97%
500mg
$1,695.20 2022-03-31
Alichem
A029074763-1g
Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate
1806825-99-9 97%
1g
$2,890.60 2022-03-31

Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate Related Literature

Additional information on Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate

Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1806825-99-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1806825-99-9) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention due to its role in the development of novel therapeutic agents. The presence of multiple functional groups, including chloro and difluoromethyl substituents, makes it a valuable building block for constructing complex molecular architectures.

The compound's chemical structure, featuring a pyridine core with ester functionality at the 3-position, allows for diverse chemical transformations. These transformations are crucial for the synthesis of biologically active molecules, particularly in the area of drug discovery. The pyridine ring itself is a common pharmacophore in many drugs, contributing to their binding affinity and efficacy. The ester group further enhances its utility as it can be easily modified through hydrolysis or transesterification reactions, enabling the introduction of additional pharmacological properties.

In recent years, there has been a surge in research focused on developing new antiviral and anticancer agents. Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate has emerged as a key intermediate in several synthetic pathways designed to produce molecules with enhanced biological activity. For instance, studies have demonstrated its use in constructing pyridine-based scaffolds that exhibit potent inhibitory effects against various enzymes and receptors implicated in viral replication and tumor growth.

The difluoromethyl group is particularly noteworthy as it is known to improve metabolic stability and binding affinity in drug candidates. This feature has been exploited in the design of next-generation therapeutics where maintaining pharmacological activity over extended periods is critical. Researchers have leveraged the reactivity of the chloro substituents to introduce additional functional groups or to perform cross-coupling reactions, further expanding the synthetic possibilities of this compound.

Advances in computational chemistry have also played a pivotal role in optimizing synthetic routes involving Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate. Molecular modeling techniques have allowed scientists to predict reaction outcomes with greater accuracy, thereby reducing experimental trial-and-error. This approach has not only accelerated the development of new drug candidates but has also minimized waste by identifying the most efficient synthetic pathways.

The pharmaceutical industry continues to explore novel applications for this compound. Its versatility makes it an attractive candidate for use in multi-step syntheses where multiple functional group transformations are required. Additionally, its stability under various reaction conditions enhances its suitability for large-scale production processes. As research progresses, it is expected that new derivatives of Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate will be developed, offering even broader therapeutic implications.

In conclusion, Ethyl 2,4-dichloro-5-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1806825-99-9) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity profile make it an indispensable tool for medicinal chemists striving to develop innovative treatments for complex diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts.

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